molecular formula C18H16FN3O5S2 B2966646 N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351659-14-7

N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

Cat. No.: B2966646
CAS No.: 1351659-14-7
M. Wt: 437.46
InChI Key: BGJNYVQHHQKBFR-UHFFFAOYSA-N
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Description

N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. Key structural elements include:

  • A furan-2-carboxamide moiety at position 2, which may influence solubility and binding interactions.

Properties

IUPAC Name

N-[5-(5-fluoro-2-methoxyphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S2/c1-26-13-5-4-11(19)9-16(13)29(24,25)22-7-6-12-15(10-22)28-18(20-12)21-17(23)14-3-2-8-27-14/h2-5,8-9H,6-7,10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNYVQHHQKBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The presence of a sulfonyl group and a tetrahydrothiazolo moiety suggests potential interactions with various biological targets.

Structural Formula

N 5 5 fluoro 2 methoxyphenyl sulfonyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridin 2 yl furan 2 carboxamide\text{N 5 5 fluoro 2 methoxyphenyl sulfonyl 4 5 6 7 tetrahydrothiazolo 5 4 c pyridin 2 yl furan 2 carboxamide}

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolidine have shown cytotoxic effects against glioblastoma cells, suggesting that similar mechanisms may be applicable to this compound. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with specific signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

The compound's sulfonamide group is known for its role in enzyme inhibition. Studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This suggests that this compound may also possess similar inhibitory effects on AChE and potentially other enzymes involved in metabolic pathways.

Study 1: Anticancer Effects

A study investigating the anticancer effects of thiazolidine derivatives revealed that certain compounds induced significant apoptosis in glioblastoma cells by activating caspase pathways. This finding underscores the potential of this compound as a candidate for cancer therapy.

Study 2: Enzyme Inhibition

Research on sulfonamide compounds demonstrated their effectiveness as AChE inhibitors. The study highlighted the structure–activity relationship (SAR) indicating that modifications to the sulfonamide group could enhance inhibitory potency. This provides insight into how this compound might be optimized for greater efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in glioblastoma cells
Enzyme InhibitionAChE inhibition
AntimicrobialPotential antibacterial properties

Table 2: Structural Characteristics

Structural FeatureDescription
Sulfonamide GroupEnhances enzyme inhibition
Tetrahydrothiazolo MoietyPotential anticancer activity
Furan CarboxamideMay contribute to cytotoxic effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold but differ in substituents and functional groups.

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

  • Substituent : 3-chloro-2-methylphenylsulfonyl group.
  • Key Differences :
    • Replaces the 5-fluoro-2-methoxy group with a chloro-methyl substitution.
    • The chloro group increases hydrophobicity, while the methyl group may enhance steric bulk compared to the methoxy group in the target compound.
  • Molecular Formula : C₁₉H₁₆ClN₃O₄S₂ (inferred from structure).
  • Implications : The chloro substituent could alter binding affinity in hydrophobic pockets, while reduced electronegativity (vs. fluoro) might affect electronic interactions .

5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide

  • Substituent : Methylsulfonyl group at position 5; isoxazole-3-carboxamide at position 2.
  • Key Differences :
    • Simpler methylsulfonyl group (vs. aryl sulfonyl) reduces aromatic interactions.
    • Isoxazole ring replaces the furan in the carboxamide, introducing an additional nitrogen atom for hydrogen bonding.
  • Molecular Formula : C₁₅H₁₄N₄O₅S₂.
  • Molecular Weight : 394.4 g/mol.

N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide

  • Substituent : 5-(furan-2-yl)isoxazole-3-carbonyl group at position 5; tetrahydrofuran-2-carboxamide at position 2.
  • Key Differences: Isoxazole-furan hybrid at position 5 increases structural complexity. Tetrahydrofuran carboxamide (vs.
  • Molecular Formula : C₁₉H₁₈N₄O₅S.
  • Molecular Weight : 414.4 g/mol.
  • Implications : The saturated tetrahydrofuran may reduce steric hindrance, while the hybrid isoxazole-furan system could modulate electronic properties .

N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

  • Substituent : 5-cyclopropylisoxazole-3-carbonyl group at position 5.
  • Key Differences :
    • Cyclopropyl group on the isoxazole introduces steric constraints and three-dimensionality.
    • Retains the furan-2-carboxamide moiety at position 2 (same as the target compound).
  • Molecular Formula : C₁₈H₁₆N₄O₄S.
  • Molecular Weight : 384.4 g/mol.
  • Implications : The cyclopropyl group may enhance metabolic resistance and influence target selectivity through steric effects .

5-(4-bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

  • Structural Note: Divergent core (pyrazolo[1,5-a]pyrimidine) but shares carboxamide and halogenated substituents.
  • Key Differences :
    • Bromophenyl and trifluoromethyl groups enhance hydrophobicity and electronegativity.
    • Pyridine substituent introduces a basic nitrogen.
  • Molecular Formula : C₁₉H₁₄BrClF₃N₅O.
  • Molecular Weight : 500.7 g/mol.

Key Observations

  • Electron-Donating vs.
  • Carboxamide Variations : Isoxazole-based carboxamides () introduce additional hydrogen-bonding sites, while tetrahydrofuran () may reduce torsional strain.
  • Molecular Weight Trends : Smaller molecular weights (e.g., 384.4 in ) may improve bioavailability, whereas heavier compounds (e.g., 500.7 in ) could face solubility challenges.

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